2-{1-BENZYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE
Overview
Description
2-{1-BENZYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes benzyl, dimethoxyphenyl, and phenylacetamide groups
Scientific Research Applications
2-{1-BENZYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-BENZYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of 3,4-dimethoxyphenyl acetonitrile, which can be achieved through a series of reactions such as decarboxylation, aldoxime formation, and dehydration . The final step involves the coupling of the intermediate with benzyl and phenylacetamide groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase-transfer catalysts and specific solvents can enhance the efficiency of the reactions and reduce the production cost .
Chemical Reactions Analysis
Types of Reactions
2-{1-BENZYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Mechanism of Action
The mechanism of action of 2-{1-BENZYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinone derivatives and compounds with benzyl and dimethoxyphenyl groups. Examples include:
- 1,2,3,4-Tetrahydroisoquinoline derivatives
- Benzyl-substituted imidazolidinones
- Dimethoxyphenyl-substituted compounds
Uniqueness
What sets 2-{1-BENZYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[1-benzyl-3-[(3,4-dimethoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-33-23-14-13-20(15-24(23)34-2)18-29-22(16-25(31)28-21-11-7-4-8-12-21)26(32)30(27(29)35)17-19-9-5-3-6-10-19/h3-15,22H,16-18H2,1-2H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWLXOQFQWMGJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(C(=O)N(C2=S)CC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.